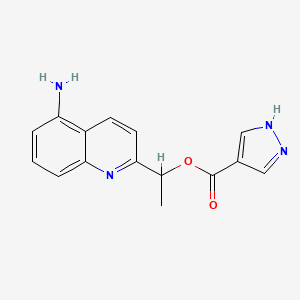

1-(5-Aminoquinolin-2-yl)ethyl 1H-pyrazole-4-carboxylate

Description

1-(5-Aminoquinolin-2-yl)ethyl 1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole ring linked via an ethyl group to a 5-aminoquinoline moiety. Its molecular architecture combines the planar, aromatic quinoline system with the versatile pyrazole-carboxylate scaffold, enabling diverse biological interactions.

Properties

Molecular Formula |

C15H14N4O2 |

|---|---|

Molecular Weight |

282.30 g/mol |

IUPAC Name |

1-(5-aminoquinolin-2-yl)ethyl 1H-pyrazole-4-carboxylate |

InChI |

InChI=1S/C15H14N4O2/c1-9(21-15(20)10-7-17-18-8-10)13-6-5-11-12(16)3-2-4-14(11)19-13/h2-9H,16H2,1H3,(H,17,18) |

InChI Key |

ZBPLOKZXJMEDRW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC2=CC=CC(=C2C=C1)N)OC(=O)C3=CNN=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Aminoquinolin-2-yl)ethyl 1H-pyrazole-4-carboxylate typically involves the condensation of 5-aminoquinoline with ethyl 1H-pyrazole-4-carboxylate under specific reaction conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(5-Aminoquinolin-2-yl)ethyl 1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding quinoline and pyrazole derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the functional groups within the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Alkyl halides, aryl halides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides or pyrazole N-oxides, while reduction can produce various reduced derivatives of the parent compound .

Scientific Research Applications

1-(5-Aminoquinolin-2-yl)ethyl 1H-pyrazole-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(5-Aminoquinolin-2-yl)ethyl 1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the observed biological effects. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1-(5-Aminoquinolin-2-yl)ethyl 1H-pyrazole-4-carboxylate becomes evident when compared to analogs. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

| Compound Name | Key Structural Features | Biological Activity/Unique Properties | Reference |

|---|---|---|---|

| 1-(3-Amino-5-methylphenyl)ethyl 1H-pyrazole-4-carboxylate | 3-Amino-5-methylphenyl substituent | High binding affinity for kinases; anti-cancer potential | |

| Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate | 2,4-Dichlorophenyl group | Enhanced antimicrobial activity due to halogenation | |

| Ethyl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate | 2-Fluorophenyl substituent | Anti-inflammatory and neuroprotective effects | |

| Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate | 4-Methoxyphenyl; carboxylate at position 3 | Improved metabolic stability but reduced potency | |

| Target Compound | 5-Aminoquinolin-2-yl; carboxylate at position 4 | Potential dual action (quinoline + pyrazole motifs); possible antimalarial synergy | N/A |

Key Insights :

Substituent Effects: The 5-aminoquinoline group in the target compound distinguishes it from phenyl or pyridyl analogs (e.g., ). Quinoline’s planar structure may facilitate intercalation or π-π stacking with DNA or enzymes, a property absent in simpler aryl-substituted analogs . Halogenated analogs (e.g., 2,4-dichlorophenyl in ) exhibit heightened antimicrobial activity but may suffer from toxicity, whereas the amino group in the target compound could reduce cytotoxicity while maintaining efficacy .

Positional Isomerism :

- Moving the carboxylate from position 4 (target compound) to 3 () reduces steric hindrance but alters receptor-binding selectivity. Position 4 carboxylates are often associated with better enzyme inhibition profiles .

Functional Group Impact: The ethyl carboxylate in the target compound enhances solubility compared to carboxylic acid or carboxamide derivatives (). This group balances lipophilicity and bioavailability, critical for drug development . The 5-amino group on quinoline enables hydrogen bonding with biological targets, a feature shared with amino-substituted pyrazoles () but augmented by quinoline’s aromatic system .

Table 2: Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Ethyl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate | 1-(3-Amino-5-methylphenyl)ethyl analog |

|---|---|---|---|

| Molecular Weight (g/mol) | ~350.35 | 264.26 | 245.28 |

| LogP | ~2.8 (estimated) | 2.5 | 1.9 |

| Hydrogen Bond Donors | 2 (NH₂ and NH) | 0 | 2 |

| Solubility (mg/mL) | Moderate (aqueous) | Low | Moderate |

| Metabolic Stability | High (ester hydrolysis-resistant) | Moderate (prone to esterase cleavage) | Low (amine oxidation) |

Research Findings :

- Anticancer Potential: The target compound’s quinoline moiety may inhibit topoisomerases, similar to known quinoline-based drugs, while the pyrazole-carboxylate could modulate kinase activity, as seen in analogs like 1-(3-Amino-5-methylphenyl)ethyl derivatives .

- Antimicrobial Activity: Compared to halogenated analogs (), the aminoquinoline group could target bacterial gyrase with reduced resistance risk, leveraging both intercalation and enzyme inhibition .

- Synergistic Effects: Hybrid structures combining quinoline and pyrazole (target compound) may exhibit dual mechanisms, such as disrupting folate metabolism (quinoline) and cyclooxygenase inhibition (pyrazole), as suggested by studies on similar hybrids .

Biological Activity

1-(5-Aminoquinolin-2-yl)ethyl 1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(5-Aminoquinolin-2-yl)ethyl 1H-pyrazole-4-carboxylate is with a molar mass of approximately 244.26 g/mol. The structure consists of a pyrazole ring substituted with an aminoquinoline moiety, which is believed to contribute to its biological activities.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of pyrazole derivatives. The compound has shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

Anticancer Potential

Research has indicated that 1-(5-Aminoquinolin-2-yl)ethyl 1H-pyrazole-4-carboxylate exhibits cytotoxic effects on various cancer cell lines. The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

Case Study:

A study conducted on human breast cancer cell lines (MCF-7) reported that treatment with the compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM.

The biological activity of 1-(5-Aminoquinolin-2-yl)ethyl 1H-pyrazole-4-carboxylate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for enzymes involved in DNA replication and repair.

- Modulation of Signaling Pathways : It affects key signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.

- Antioxidant Properties : The presence of the amino group contributes to its ability to scavenge free radicals, reducing oxidative stress in cells.

Safety and Toxicity

While the compound shows promising biological activities, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, it exhibits low toxicity profiles in vitro. However, further in vivo studies are necessary to confirm these findings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.